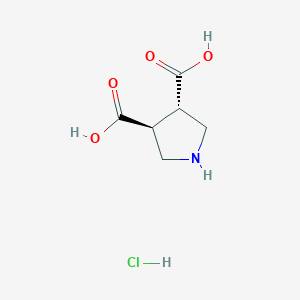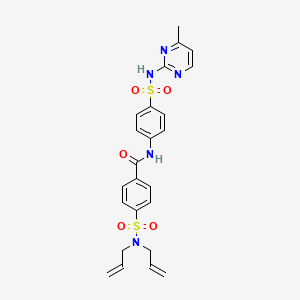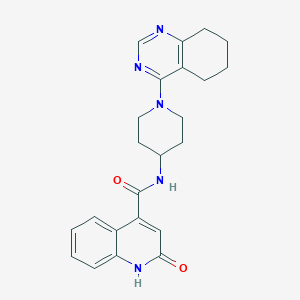![molecular formula C9H5F3N4O2 B2395457 2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole CAS No. 2094207-20-0](/img/structure/B2395457.png)
2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the nitro and trifluoromethyl groups on the phenyl ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. One common method is the Huisgen 1,3-dipolar cycloaddition, which is often catalyzed by copper (Cu(I)) to form the triazole ring. The reaction conditions generally include:
Reactants: An azide derivative of 4-nitro-3-(trifluoromethyl)phenyl and an alkyne.
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate.
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 60°C.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Reduction: The trifluoromethyl group can be involved in nucleophilic substitution reactions.
Substitution: The triazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Halogenated Triazoles: Substitution reactions can introduce halogen atoms into the triazole ring.
科学研究应用
2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
4-nitro-3-(trifluoromethyl)phenylamine: A metabolite of flutamide with similar structural features.
2-amino-5-nitro-4-(trifluoromethyl)phenol: Another related compound with a nitro and trifluoromethyl group.
Uniqueness
2-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the nitro and trifluoromethyl groups with the triazole ring enhances its potential for diverse applications in research and industry.
属性
IUPAC Name |
2-[4-nitro-3-(trifluoromethyl)phenyl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)7-5-6(15-13-3-4-14-15)1-2-8(7)16(17)18/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHLKZNKVJCINB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2N=CC=N2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2395384.png)



![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)


